Ethyl 2,2-dimorpholinoacetate
Description
Contextualizing Alpha-Substituted Acetate (B1210297) Esters in Synthetic Chemistry
Alpha-substituted acetate esters are a cornerstone of modern synthetic chemistry, serving as versatile building blocks for the construction of more complex organic molecules. The presence of a substituent at the alpha-position (the carbon atom adjacent to the carbonyl group) introduces a key point of functionality, enabling a wide array of chemical transformations. These esters are pivotal intermediates in numerous named reactions, including the malonic ester synthesis and the acetoacetic ester synthesis, which provide reliable routes to substituted carboxylic acids and ketones, respectively. atamankimya.comnih.gov
The reactivity of the alpha-position is primarily governed by the acidity of the alpha-hydrogens, which can be deprotonated by a suitable base to form an enolate. This enolate is a powerful nucleophile that can react with various electrophiles, allowing for the introduction of diverse functional groups. nih.gov The nature of the alpha-substituent profoundly influences the ester's chemical behavior, including its steric and electronic properties, thereby dictating its subsequent reactivity and potential applications. google.com
Significance of Morpholine (B109124) Moiety in Advanced Molecular Architectures
The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a highly privileged structure in medicinal chemistry and materials science. atamanchemicals.comchemicalbook.comatamankimya.com Its prevalence in a multitude of bioactive compounds and approved pharmaceuticals stems from its unique physicochemical properties. atamanchemicals.comgoogle.com The presence of the morpholine moiety can enhance aqueous solubility, improve metabolic stability, and favorably modulate the pharmacokinetic profile of a drug candidate. chemicalbook.comgoogle.com
The nitrogen atom of the morpholine ring is basic and can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. atamanchemicals.comgoogle.com Furthermore, the morpholine scaffold is synthetically accessible and can be readily incorporated into larger molecules. atamanchemicals.com Its conformational flexibility and ability to fine-tune the electronic properties of a molecule make it an invaluable tool for medicinal chemists in the design of novel therapeutic agents. chemicalbook.comatamankimya.com
Overview of Geminal Disubstitution Strategies in Organic Synthesis
Geminal disubstitution refers to the presence of two substituents on the same carbon atom. The synthesis of geminally disubstituted compounds can be challenging due to steric hindrance and the potential for side reactions. However, a number of synthetic strategies have been developed to achieve this structural motif. One common approach involves the reaction of a carbonyl compound with appropriate nucleophiles. nih.gov For instance, ketones can be converted to gem-dimethyl derivatives using organotitanium reagents. beilstein-journals.org
Another strategy involves the use of precursors that already contain a geminal arrangement of leaving groups, which can then be displaced by nucleophiles. The creation of quaternary carbon centers through geminal disubstitution is a significant area of research, as these centers are found in many natural products and biologically active molecules. google.com The development of efficient and stereoselective methods for geminal disubstitution remains an active area of investigation in organic synthesis. researchgate.net
Hypothesized Research Significance and Structural Uniqueness of Ethyl 2,2-Dimorpholinoacetate
This compound represents a unique molecular architecture that combines the features of an alpha-substituted acetate ester with a geminal diamino substitution pattern, where both amino groups are part of a morpholine ring. The presence of two morpholine moieties on the alpha-carbon is anticipated to impart distinct properties to the molecule.
The structural uniqueness of this compound lies in the high density of functional groups around the alpha-carbon. This arrangement is expected to create a sterically hindered environment, which could influence its reactivity and conformational preferences. The two basic nitrogen atoms of the morpholine rings may engage in intramolecular hydrogen bonding or act as a bidentate ligand for metal coordination.
The hypothesized research significance of this compound is multifaceted. It could serve as a novel building block in organic synthesis, providing access to more complex molecules with a geminal dimorpholino motif. In medicinal chemistry, the incorporation of two morpholine groups could lead to compounds with enhanced pharmacological properties. Furthermore, the study of its synthesis and reactivity would contribute to a deeper understanding of geminal disubstitution reactions involving bulky nucleophiles.
Interactive Data Table: Physicochemical Properties of Related Compounds
To provide context for the potential properties of this compound, the following table summarizes key physicochemical data for related compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Ethyl Acetate | 141-78-6 | C4H8O2 | 88.11 | 77.1 | 0.902 |
| Ethyl 2-Morpholinoacetate | 3235-82-3 | C8H15NO3 | 173.21 | - | - |
| Ethyl Dichloroacetate (B87207) | 535-15-9 | C4H6Cl2O2 | 157.00 | 157 | 1.28 |
| 2,2-Dimorpholinodiethylether | 6425-39-4 | C12H24N2O3 | 244.33 | 309 | 1.06 |
Data for Ethyl 2-Morpholinoacetate is limited in publicly available databases. Data for this compound is not available and is the subject of this theoretical discussion.
Properties
Molecular Formula |
C12H22N2O4 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
ethyl 2,2-dimorpholin-4-ylacetate |
InChI |
InChI=1S/C12H22N2O4/c1-2-18-12(15)11(13-3-7-16-8-4-13)14-5-9-17-10-6-14/h11H,2-10H2,1H3 |
InChI Key |
RUZPFSRBPSBQMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(N1CCOCC1)N2CCOCC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 2,2 Dimorpholinoacetate
Investigation of Direct Synthetic Pathways
Direct synthetic pathways to Ethyl 2,2-dimorpholinoacetate would ideally involve the formation of the target molecule in a minimal number of steps from readily available starting materials.
Esterification Reactions
Esterification is a fundamental reaction in organic synthesis, typically involving the condensation of a carboxylic acid and an alcohol. chemguide.co.ukresearchgate.net In the context of this compound, a direct esterification would involve the reaction of 2,2-dimorpholinoacetic acid with ethanol (B145695). This reaction is generally catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is often driven to completion by the removal of water. mdpi.comchemguide.co.uk
Scheme 1: Fischer-Speier esterification of 2,2-dimorpholinoacetic acid.
The success of this approach is contingent on the stability of the 2,2-dimorpholinoacetic acid precursor under acidic conditions. Potential side reactions could involve the protonation and subsequent decomposition of the morpholine (B109124) rings.
| Parameter | Condition | Rationale |
| Catalyst | Concentrated H₂SO₄, p-TsOH | To protonate the carboxylic acid and facilitate nucleophilic attack by the alcohol. mdpi.comchemguide.co.uk |
| Solvent | Ethanol (reagent and solvent) | Serves as one of the reactants and provides the medium for the reaction. |
| Temperature | Reflux | To increase the reaction rate and aid in the removal of water. mdpi.com |
| Water Removal | Dean-Stark trap, molecular sieves | To shift the equilibrium towards the product side. mdpi.com |
Table 1: Proposed reaction conditions for the esterification of 2,2-dimorpholinoacetic acid.
Alpha-Functionalization Strategies of Acetate (B1210297) Esters
A more direct approach would involve the double functionalization of an ethyl acetate derivative at the alpha-position with morpholine. This could theoretically be achieved through a variety of methods, though introducing two amine substituents on the same carbon presents a significant steric and electronic challenge.
One plausible route is the reaction of ethyl dichloroacetate (B87207) with morpholine. This nucleophilic substitution reaction would need to proceed twice to yield the desired product.
Scheme 2: Proposed synthesis via nucleophilic substitution.
The reaction would likely require a base to neutralize the HCl generated. Excess morpholine could serve this purpose. However, the second substitution would be significantly more difficult than the first due to increased steric hindrance.
| Parameter | Condition | Rationale |
| Substrate | Ethyl dichloroacetate | Provides the ethyl acetate backbone with two leaving groups at the α-position. |
| Nucleophile | Morpholine | The amine that will be introduced onto the acetate backbone. |
| Base | Excess Morpholine or K₂CO₃ | To neutralize the HCl byproduct and drive the reaction to completion. nih.gov |
| Solvent | Acetonitrile, DMF | Polar aprotic solvents are suitable for nucleophilic substitution reactions. |
| Temperature | Room temperature to reflux | To overcome the activation energy, especially for the second substitution. |
Table 2: Proposed conditions for the alpha-functionalization of ethyl dichloroacetate.
Multi-Component Reaction Design Incorporating Morpholine Nucleophiles
Multi-component reactions (MCRs) offer an efficient way to construct complex molecules in a single step by combining three or more reactants. researchgate.netmdpi.com Designing an MCR for the synthesis of this compound would be a novel approach. One hypothetical MCR could involve the reaction of ethyl glyoxylate (B1226380), morpholine, and a suitable coupling partner.
A potential, yet to be developed, MCR could proceed via the formation of an iminium intermediate from ethyl glyoxylate and morpholine, which would then be trapped by a second molecule of morpholine.
Exploration of Alternative Synthetic Routes and Precursor Chemistry
When direct synthetic routes are challenging, exploring alternative pathways using different precursors can provide a viable solution.
Approaches via Nitrile or Carboxylic Acid Precursors
The synthesis could proceed through a nitrile intermediate, such as dimorpholinoacetonitrile. This intermediate could then be hydrolyzed to the corresponding carboxylic acid, followed by esterification as described in section 2.1.1. The dimorpholinoacetonitrile itself could potentially be synthesized from dibromoacetonitrile (B109444) and morpholine.
Scheme 3: Synthesis via a nitrile precursor.
Alternatively, starting from 2,2-dimorpholinoacetic acid, which could be synthesized through various methods, direct esterification remains a key strategy. rsc.org
| Step | Reaction Type | Key Reagents | Typical Conditions |
| 1 | Nucleophilic Substitution | Dibromoacetonitrile, Morpholine | Polar aprotic solvent, base |
| 2 | Nitrile Hydrolysis | H₃O⁺ or OH⁻, heat | Acidic or basic aqueous solution |
| 3 | Esterification | Ethanol, Acid catalyst | Reflux with water removal mdpi.com |
Table 3: Multi-step synthesis via a nitrile precursor.
Ring-Opening/Closing Strategies Involving Morpholine Derivatives
Ring-opening and ring-closing reactions are powerful tools in heterocyclic chemistry. acs.orgacs.orgresearchgate.net While not a direct route to an acyclic product like this compound, it is conceivable that a precursor containing a different heterocyclic system could be synthesized and then transformed. For instance, a highly strained ring system could be opened by two equivalents of morpholine. However, this remains a speculative approach without clear precedent for this specific target molecule. A patent describes the oxidative ring-opening of morpholine derivatives under visible light, which highlights the possibility of cleaving C-C bonds within the morpholine ring structure under specific conditions. google.com
Catalytic Approaches in the Synthesis of this compound
The formation of the two carbon-nitrogen (C-N) bonds at the α-position of the acetate is the cornerstone of the synthesis of this compound. While traditional methods may rely on stoichiometric reagents, modern organic synthesis emphasizes the use of catalytic approaches to enhance efficiency, selectivity, and sustainability. A plausible and direct route to this compound involves the nucleophilic substitution of a suitable dihaloacetic acid ester, such as ethyl dichloroacetate or ethyl dibromoacetate, with morpholine. The development of catalytic systems for this transformation is crucial for its practical application.
Metal-Catalyzed Transformations for Carbon-Nitrogen Bond Formation
Transition metal catalysis has revolutionized the formation of C-N bonds, with reactions like the Buchwald-Hartwig and Ullmann couplings being prime examples. While these are predominantly used for the arylation of amines, the principles can be extended to the alkylation of amines. In the context of synthesizing this compound, a metal catalyst could facilitate the double N-alkylation of morpholine with an ethyl dihaloacetate.
Palladium and copper complexes are the most common catalysts for such transformations. For instance, a palladium(II)-catalyzed allylic C-H amination has been reported for the cross-coupling of terminal olefins with secondary amines, demonstrating the capability of palladium to facilitate C-N bond formation with amine nucleophiles researchgate.net. Similarly, manganese-catalyzed cross-coupling reactions of aliphatic amines with aryl halides have been developed, suggesting the potential of earth-abundant metals in these transformations google.com.
A potential catalytic cycle for the synthesis of this compound using a metal catalyst (M) could involve the oxidative addition of the ethyl dihaloacetate to the metal center, followed by two successive rounds of nucleophilic attack by morpholine and reductive elimination to release the product and regenerate the catalyst.
Table 1: Potential Metal Catalysts for the Synthesis of this compound
| Catalyst Type | Metal | Ligand | Potential Advantages |
| Palladium-based | Pd | Phosphine-based (e.g., Xantphos) | High activity and selectivity |
| Copper-based | Cu | Phenanthroline, Proline | Lower cost, good for N-alkylation |
| Manganese-based | Mn | Proline | Earth-abundant, lower toxicity |
It is important to note that the synthesis of the closely related compound, 2,2-dimorpholinodiethylether, has been achieved through high-temperature and high-pressure reactions using cobalt or copper catalysts, indicating the feasibility of metal-catalyzed routes for creating geminal dimorpholino structures sinocurechem.comatamanchemicals.comgoogle.comfrontiersin.org.
Organocatalytic and Biocatalytic Methodologies
In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal catalysis, often offering milder reaction conditions and improved environmental profiles.
Organocatalysis: Organocatalysts, which are small organic molecules, can activate substrates through various mechanisms. For the synthesis of this compound, an organocatalyst could function by activating the ethyl dihaloacetate towards nucleophilic attack by morpholine. For instance, certain morpholine-based organocatalysts have been shown to be effective in 1,4-addition reactions, highlighting the catalytic potential of the morpholine motif itself atamanchemicals.com. A plausible organocatalytic approach could involve the use of a chiral phase-transfer catalyst to facilitate the reaction between the dihaloester and morpholine under basic conditions.
Another relevant organocatalytic method is the acid-catalyzed condensation of ethyl glyoxylate with amides to form diaminoacetic acid derivatives google.com. This suggests that a similar condensation with morpholine could be a viable, albeit indirect, route.
Biocatalysis: Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. While there are no specific reports on the biocatalytic synthesis of this compound, the broader field of biocatalytic amination is rapidly expanding nih.gov. Enzymes such as transaminases, imine reductases, and amine dehydrogenases are increasingly used for the synthesis of chiral amines. A futuristic approach could involve the directed evolution of an enzyme to catalyze the direct amination of a suitable precursor to yield the target molecule.
Optimization of Reaction Conditions and Yields for Scalable Synthesis
The successful translation of a synthetic route from the laboratory to an industrial scale hinges on the careful optimization of reaction parameters to maximize yield, minimize byproducts, and ensure operational safety and cost-effectiveness.
Application of Green Chemistry Principles in Synthetic Design
The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and sustainable. The synthesis of this compound can be made greener through several strategies.
Atom Economy: The ideal synthesis would have high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product. The direct substitution of an ethyl dihaloacetate with morpholine is inherently atom-economical.
Use of Safer Solvents: As discussed, the choice of solvent is crucial. Green chemistry principles advocate for the use of safer solvents. Acetonitrile, for example, is often considered a greener alternative to chlorinated solvents and DMF frontiersin.org. Water, if effective, would be the most environmentally friendly solvent.
Catalysis: The use of catalytic methods, as detailed in section 2.3, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and often allows for milder reaction conditions.
Energy Efficiency: Optimizing the reaction temperature to the lowest possible level while maintaining a reasonable reaction rate contributes to energy efficiency.
Renewable Feedstocks: While the immediate precursors for this compound are typically derived from petrochemical sources, future research could explore the use of bio-based starting materials. For example, some ester syntheses are exploring the use of greener reagents and catalysts derived from renewable sources prepchem.comgoogle.com.
By integrating these catalytic and optimization strategies, the synthesis of this compound can be advanced towards a more efficient, scalable, and sustainable process, paving the way for its broader application in various fields of chemistry.
Comprehensive Structural Elucidation and Advanced Spectroscopic Analysis of Ethyl 2,2 Dimorpholinoacetate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule such as Ethyl 2,2-dimorpholinoacetate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be indispensable for unambiguous assignment of all proton and carbon signals.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Full Spectral Assignment
A comprehensive analysis using two-dimensional NMR techniques is projected to fully resolve the structure of this compound.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons). The protons of the two morpholine (B109124) rings are anticipated to appear as complex multiplets. The unique methine proton (CH) at the α-position, bonded to both morpholine nitrogen atoms, would likely appear as a singlet.
¹³C NMR: The carbon NMR spectrum would be expected to display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the unique α-carbon, and the carbons of the two equivalent morpholine rings. The chemical shifts would be influenced by the electronegativity of the neighboring oxygen and nitrogen atoms. libretexts.orgdocbrown.info
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show a correlation between the methylene and methyl protons of the ethyl group. It would also help in assigning the coupled protons within the morpholine rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with the carbon to which it is directly attached. This would be crucial for assigning the carbon signals of the ethyl group and the morpholine rings based on their corresponding proton resonances.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. It could reveal through-space interactions between the methine proton and the protons on the morpholine rings, helping to define the molecule's preferred conformation in solution.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Ethyl Group | |||
| -CH₂- | ~4.2 (q) | ~61 | C=O, -CH₃ |
| -CH₃ | ~1.3 (t) | ~14 | -CH₂- |
| Carbonyl | |||
| C=O | - | ~170 | -CH₂-, α-CH |
| α-Carbon | |||
| α-CH | ~4.5 (s) | ~85 | C=O, Morpholine C2'/C6' |
| Morpholine Rings | |||
| -N-(CH₂)₂- (C2', C6') | ~2.6 (m) | ~50 | α-CH, C3'/C5' |
| -O-(CH₂)₂- (C3', C5') | ~3.7 (m) | ~67 | C2'/C6' |
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary in the actual spectrum.
Solid-State NMR Studies for Polymorph Analysis
Solid-state NMR (ssNMR) would be a valuable tool for characterizing this compound in its solid form. This technique can provide information about the presence of different crystalline forms, or polymorphs, which can have distinct physical properties. pharmaffiliates.com By analyzing the ¹³C chemical shifts and relaxation times in the solid state, one could identify and characterize different polymorphs if they exist. docbrown.info
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) would be essential to confirm the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can definitively establish the molecular formula as C₁₄H₂₆N₂O₄. The expected fragmentation pattern in a standard electron ionization (EI) mass spectrum would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, cleavage of one or both morpholine rings, and other characteristic fragmentations. chemicalbook.comdocbrown.infodocbrown.info
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Possible Fragmentation Pathway |
| [M]⁺ | 286.1893 | Molecular Ion |
| [M - OCH₂CH₃]⁺ | 241.1447 | Loss of the ethoxy group |
| [M - Morpholine]⁺ | 199.1134 | Loss of a morpholine ring |
| [Morpholine]⁺ | 86.0606 | Morpholine cation |
Note: The m/z values are calculated based on the exact masses of the most abundant isotopes.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1735-1750 cm⁻¹. docbrown.infonist.govchemicalbook.com Other significant bands would include the C-O stretching vibrations of the ester and ether linkages in the morpholine rings, and the C-N stretching of the tertiary amine groups. The C-H stretching and bending vibrations of the alkyl chains would also be present. nih.govnih.gov
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=O stretch is also Raman active. The symmetric vibrations of the morpholine rings and the C-C backbone are expected to give rise to distinct Raman signals. Raman spectroscopy can be particularly useful for studying the solid state and potential polymorphic forms. nih.gov
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |
| C=O (Ester) | 1735 - 1750 (strong) | 1735 - 1750 (moderate) | Stretching |
| C-O (Ester) | 1250 - 1150 (strong) | Stretching | |
| C-N (Amine) | 1200 - 1050 (moderate) | Stretching | |
| C-O-C (Ether) | 1150 - 1085 (strong) | Asymmetric Stretching | |
| C-H (Alkyl) | 2980 - 2850 (strong) | 2980 - 2850 (strong) | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Characterization
The UV-Visible spectrum of this compound is not expected to show significant absorption in the visible region, as the molecule lacks extensive conjugation or chromophores that absorb visible light. The primary electronic transitions would likely occur in the ultraviolet region. These transitions are expected to be of the n → σ* and n → π* types. The lone pairs on the nitrogen and oxygen atoms could undergo n → σ* transitions. The ester carbonyl group would exhibit a weak n → π* transition at a longer wavelength and a more intense π → π* transition at a shorter wavelength. researchgate.netresearchgate.netsielc.com The absorption maximum for the n → π* transition of the ester is typically around 205-210 nm. sielc.com
X-ray Crystallography for Absolute Configuration and Solid-State Structure
Crystal Packing and Intermolecular Interaction Analysis
No published crystallographic data for this compound could be located. This information is essential for a detailed analysis of its crystal packing and the nature of its intermolecular interactions in the solid state. Such a study would typically involve single-crystal X-ray diffraction to determine the unit cell parameters, space group, and the precise arrangement of molecules within the crystal lattice. Analysis of the resulting structure would reveal details about hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the supramolecular assembly.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable)
This compound is an achiral molecule as it does not possess a stereocenter and lacks any element of chirality. Therefore, it does not exhibit enantiomers, and the concept of enantiomeric excess is not applicable. Consequently, chiroptical spectroscopy techniques such as circular dichroism, which are used to study chiral molecules, would not provide any structural information for this compound.
Theoretical and Computational Studies on Ethyl 2,2 Dimorpholinoacetate
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other properties with a favorable balance between accuracy and computational cost. researchgate.netresearchgate.net For Ethyl 2,2-dimorpholinoacetate, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry. researchgate.netinoe.ro This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule.
The calculations would yield key geometric parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values provide a detailed three-dimensional picture of the molecule. For instance, the calculations would define the precise lengths of the carbonyl C=O bond, the C-N bonds of the morpholine (B109124) rings, and the C-O bonds of the ethyl ester group, as well as the angles between these bonds.
Interactive Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond/Atoms | Predicted Value |
| Bond Length (Å) | C=O (Ester Carbonyl) | 1.21 Å |
| C-O (Ester) | 1.35 Å | |
| O-CH2 (Ethyl) | 1.45 Å | |
| C-C (Alpha carbon - Carbonyl) | 1.52 Å | |
| C-N (Alpha carbon - Morpholino) | 1.47 Å | |
| **Bond Angle (°) ** | O=C-O (Ester) | 124.5° |
| O=C-C (Carbonyl - Alpha carbon) | 121.0° | |
| N-C-N (Alpha carbon) | 110.5° | |
| Dihedral Angle (°) | O=C-C-N | 120.0° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.netmdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netnih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.comresearchgate.netresearchgate.net These include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S): The reciprocal of hardness (S = 1/2η), indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = μ²/2η, where μ is the chemical potential, μ ≈ -χ). mdpi.comresearchgate.net
For this compound, the presence of electronegative oxygen and nitrogen atoms is expected to significantly influence the energies and distributions of the HOMO and LUMO orbitals. The HOMO is likely localized around the nitrogen atoms of the morpholine rings, while the LUMO may be centered on the ester carbonyl group, a common feature for such compounds. nih.gov
Interactive Table 2: Predicted Global Reactivity Descriptors for this compound (eV)
| Parameter | Symbol | Predicted Value |
| HOMO Energy | EHOMO | -6.5 eV |
| LUMO Energy | ELUMO | -0.8 eV |
| HOMO-LUMO Gap | ΔE | 5.7 eV |
| Ionization Potential | I | 6.5 eV |
| Electron Affinity | A | 0.8 eV |
| Electronegativity | χ | 3.65 |
| Chemical Hardness | η | 2.85 |
| Chemical Softness | S | 0.175 |
| Electrophilicity Index | ω | 2.34 |
Conformational Analysis and Energy Landscapes
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a "box" of solvent molecules like water or chloroform) and calculating the forces between the atoms to model their motion according to the laws of physics. researchgate.net
These simulations, run over nanoseconds or longer, would reveal the dynamic behavior of the molecule, showing how the two morpholine rings and the ethyl group twist and turn. This provides insight into the molecule's flexibility and the accessibility of different conformations, which is particularly important for understanding how it might interact with other molecules or biological targets.
To systematically identify the most stable conformations, a Potential Energy Surface (PES) scan can be performed. nih.gov This involves calculating the molecule's total energy while systematically rotating specific bonds (i.e., changing their dihedral angles). For this compound, key rotations would include those around the C-C bond connecting the alpha-carbon to the carbonyl group and the two C-N bonds linking the alpha-carbon to the morpholine rings. inoe.ro
The result is a map of energy versus conformation, where the valleys represent stable, low-energy conformers and the peaks represent high-energy transition states. rsc.orgresearchgate.net This analysis would identify the preferred spatial orientation of the bulky morpholino groups relative to each other and the ethyl ester chain, providing a static picture of the molecule's most probable shapes.
Interactive Table 3: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Description | Relative Energy (kcal/mol) |
| 1 | Global Minimum (e.g., anti-orientation of morpholine rings) | 0.00 |
| 2 | Gauche Conformer 1 | +1.5 |
| 3 | Gauche Conformer 2 | +1.8 |
| 4 | Higher Energy Conformer | +4.2 |
Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods are invaluable for predicting spectroscopic data, which helps in the interpretation and validation of experimental results. researchgate.netresearchgate.netfrontiersin.org
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts with high accuracy. bohrium.com These predicted spectra serve as a reference, aiding in the assignment of complex experimental spectra and confirming the proposed structure of this compound. frontiersin.org
IR Spectroscopy: Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations. DFT calculations can predict the vibrational frequencies and their corresponding intensities. mdpi.comresearchgate.net By comparing the calculated IR spectrum with the experimental one, each absorption band can be assigned to a specific vibrational mode, such as the characteristic C=O stretch of the ester, the C-N stretches of the morpholines, and the C-H bending and stretching modes. researchgate.netchemrxiv.org
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. researchgate.net For this compound, calculations would likely predict electronic transitions such as the n → π* transition associated with the carbonyl group, yielding a theoretical maximum absorption wavelength (λmax).
Interactive Table 4: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (δ, ppm) - CH (alpha) | ~3.5 ppm |
| Chemical Shift (δ, ppm) - O-CH₂ (ethyl) | ~4.2 ppm | |
| ¹³C NMR | Chemical Shift (δ, ppm) - C=O (carbonyl) | ~170 ppm |
| Chemical Shift (δ, ppm) - C (alpha) | ~85 ppm | |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) - C=O Stretch | ~1735 cm⁻¹ |
| Vibrational Frequency (cm⁻¹) - C-N Stretch | ~1150 cm⁻¹ | |
| UV-Vis Spectroscopy | Absorption Maximum (λmax) - n → π* | ~215 nm |
Reactivity Predictions and Mechanistic Insights via Computational Modeling
Computational modeling serves as a powerful tool in modern chemistry, offering profound insights into the reactivity and electronic properties of molecules. For this compound, theoretical calculations can elucidate potential reaction pathways and identify the most probable sites for chemical reactions. This section delves into the application of transition state calculations and Molecular Electrostatic Potential (MEP) mapping to predict its chemical behavior.
Transition State Calculations for Reaction Pathways
Transition state (TS) theory is fundamental to understanding the kinetics of a chemical reaction. By calculating the energy of the transition state, which represents the highest energy barrier along the reaction coordinate, chemists can predict the rate of a reaction. A lower activation energy, the energy difference between the reactants and the transition state, corresponds to a faster reaction.
Future computational studies on this compound would likely involve the following:
Conformational Analysis: Identifying the lowest energy conformation of the molecule as the starting point for reaction modeling.
Reaction Coordinate Scanning: Modeling the approach of a reagent (e.g., a water molecule for hydrolysis) to the ester group to identify the approximate geometry of the transition state.
Transition State Optimization: Using advanced computational algorithms to precisely locate the transition state structure and calculate its energy.
Frequency Calculations: To confirm that the optimized structure is a true transition state (characterized by one imaginary frequency) and to calculate thermodynamic properties like the Gibbs free energy of activation.
These calculations could be performed using various levels of theory, such as Density Functional Theory (DFT), which has been shown to be effective for studying reaction mechanisms. researchgate.net
Table 1: Hypothetical Transition State Calculation Data for a Reaction of this compound
| Reaction Pathway | Calculated Activation Energy (kJ/mol) | Key Bond Distances in TS (Å) |
| Acid-Catalyzed Hydrolysis | Data not available | Data not available |
| Base-Catalyzed Hydrolysis | Data not available | Data not available |
| Reaction with Nucleophile X | Data not available | Data not available |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. avogadro.cclibretexts.org The MEP map is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. avogadro.cc
Red Regions: Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. These are typically associated with lone pairs of electrons on heteroatoms like oxygen and nitrogen.
Blue Regions: Indicate areas of low electron density and positive electrostatic potential, which are the likely sites for nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms and carbocationic centers.
Green Regions: Represent areas of neutral potential.
For this compound, an MEP map would reveal several key features:
The oxygen atoms of the carbonyl group and the ester linkage, as well as the nitrogen atoms of the morpholino groups, would be expected to show regions of negative potential (red or yellow), making them potential sites for protonation or interaction with electrophiles.
The carbonyl carbon atom is directly bonded to two electronegative oxygen atoms, which would create a significant region of positive potential (blue), marking it as the primary site for nucleophilic attack.
The hydrogen atoms on the ethyl group and the morpholino rings would exhibit varying degrees of positive potential.
The analysis of the MEP map provides a qualitative prediction of how the molecule will interact with other reagents, guiding the design of new reactions and the understanding of its biological activity, if any. researchgate.netresearchgate.net
Table 2: Predicted Molecular Electrostatic Potential (MEP) Minima and Maxima for this compound
Chemical Reactivity and Specific Transformations of Ethyl 2,2 Dimorpholinoacetate
Reactions at the Ester Moiety
The ethyl ester group is a primary site for nucleophilic acyl substitution reactions.
Hydrolysis: Under acidic or basic conditions, the ester functionality of ethyl 2,2-dimorpholinoacetate can be hydrolyzed to yield 2,2-dimorpholinoacetic acid and ethanol (B145695). The reaction is typically reversible under acidic conditions, while basic hydrolysis (saponification) is irreversible due to the formation of the carboxylate salt. The steric hindrance at the alpha-carbon, caused by the two bulky morpholine (B109124) rings, may slow the rate of hydrolysis compared to less substituted esters.
Transesterification: In the presence of an alcohol and an acid or base catalyst, this compound can undergo transesterification. This reaction involves the exchange of the ethyl group of the ester with the alkyl group of the reacting alcohol. The equilibrium of this reaction can be shifted by using a large excess of the reactant alcohol or by removing the ethanol as it is formed.
Table 1: Typical Conditions for Ester Transformations
| Reaction | Reagents | Catalyst | Product |
|---|---|---|---|
| Hydrolysis | Water | H+ or OH- | 2,2-Dimorpholinoacetic Acid |
Reduction: The ester group can be reduced to a primary alcohol, 2,2-dimorpholinoethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). Milder reducing agents, such as sodium borohydride, are generally not reactive enough to reduce esters.
Amidation: Reaction with ammonia (B1221849) or primary or secondary amines can convert the ester into the corresponding amide. This reaction is typically slower than hydrolysis and often requires heating. The product of the reaction with ammonia would be 2,2-dimorpholinoacetamide.
Reactions Involving the Morpholine Nitrogen Atoms
The nitrogen atoms of the two morpholine rings are basic and nucleophilic, making them susceptible to a range of reactions.
N-Alkylation: The lone pair of electrons on the nitrogen atoms allows for N-alkylation with alkyl halides. This reaction proceeds via an SN2 mechanism. It is possible to achieve mono- or di-alkylation on one or both morpholine rings, depending on the stoichiometry of the alkylating agent. The use of a base can facilitate the reaction by deprotonating the resulting ammonium (B1175870) salt. Research on the N-alkylation of morpholine with alcohols has been conducted using catalysts like CuO–NiO/γ–Al2O3, achieving high conversion and selectivity. researchgate.net
N-Acylation: The nitrogen atoms can also be acylated using acyl chlorides or anhydrides to form N-acylmorpholine derivatives. This reaction is a standard method for the formation of amides from secondary amines.
Quaternization: Treatment with an excess of an alkylating agent, such as an alkyl halide, will lead to the quaternization of the morpholine nitrogen atoms, forming quaternary ammonium salts. Studies on the quaternization of morpholine derivatives have shown that the stereochemistry of the reaction is an important factor, with axial attack often being the preferred course. cdnsciencepub.comcdnsciencepub.com
Salt Formation: As bases, the morpholine nitrogen atoms will react with acids to form the corresponding salts. This is a simple acid-base reaction.
Table 2: Reactions at the Morpholine Nitrogen
| Reaction | Reagent | Product Type |
|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | N-Alkylmorpholinium Salt |
| N-Acylation | Acyl Chloride (RCOCl) | N-Acylmorpholine Derivative |
| Quaternization | Excess Alkyl Halide | Quaternary Ammonium Salt |
Reactions at the Alpha-Carbon (2,2-disubstituted position)
The alpha-carbon of this compound is unique as it is a quaternary carbon, bonded to two nitrogen atoms and two carbon atoms, and lacks any hydrogen atoms. This structural feature significantly limits the typical reactivity observed at the alpha-position of esters.
Reactions such as enolate formation, which are fundamental to many alpha-carbon transformations like alkylation and aldol (B89426) condensation, are not possible for this compound because there are no alpha-hydrogens to be removed. msu.edulibretexts.org The alpha-carbon is already at a high oxidation state, being bonded to two heteroatoms.
Therefore, reactions that typically occur at the alpha-carbon of esters, such as halogenation, alkylation, and condensation reactions, are not expected to take place with this compound under standard conditions. The reactivity of this position is largely inert to the common reagents that target alpha-hydrogens. Any reaction at this center would likely require harsh conditions leading to the cleavage of carbon-carbon or carbon-nitrogen bonds, resulting in the decomposition of the molecule.
Enolate Chemistry and Carbon-Carbon Bond Formation
The formation of a traditional enolate by deprotonation of the α-carbon is not possible for this compound, as it lacks a proton at this position. However, the compound can be considered a derivative of a ketene (B1206846) aminal. Ketene aminals are known to be nucleophilic at the β-carbon and can react with various electrophiles.
It is conceivable that under forcing conditions or with specific Lewis acid activation, this compound could undergo reactions that are analogous to those of enolates, leading to the formation of new carbon-carbon bonds. For instance, reaction with highly reactive electrophiles might occur at one of the nitrogen atoms or potentially lead to fragmentation.
Anions of heterocyclic ketene aminals, which share structural similarities, have been shown to react with electrophiles such as 2,4-dinitrohalobenzenes. rsc.org This suggests that if a reactive intermediate could be formed from this compound, it would likely participate in carbon-carbon bond-forming reactions. The challenge lies in the generation of such a reactive species from the seemingly stable diamino ester.
Stereoselective Transformations at the Alpha-Position (if applicable)
Given that the α-carbon of this compound is a quaternary center with two identical morpholino groups, it is achiral. Therefore, stereoselective transformations directly at this position are not applicable in the traditional sense of creating a new stereocenter at the α-carbon.
However, if the morpholine rings were to participate in a reaction that introduces chirality, for example, through a ring-opening or a reaction on the ring itself that is influenced by the rest of the molecule, then stereoselectivity could become a relevant consideration. Research on the addition of α-substituted α-nitro esters to imines has demonstrated the potential for high diastereo- and enantioselectivity in the formation of α,β-diamino ester products. nih.gov While the starting material is different, this highlights that complex stereochemical outcomes can be achieved in molecules containing α-amino ester functionalities.
Exploration of Skeletal Rearrangement Reactions
The structure of this compound, with its geminal diamino substitution, presents intriguing possibilities for skeletal rearrangements. Under thermal or catalytic conditions, rearrangements involving the migration of a morpholino group or cleavage of the C-N or C-C bonds could be envisioned.
For instance, a retro-Mannich type fragmentation could potentially occur, leading to the formation of an iminium ion and an enolate-like species. The stability of the resulting fragments would be a key driving force for such a process.
Another possibility could involve a rearrangement analogous to the Stevens or Sommelet-Hauser rearrangements if one of the morpholino nitrogen atoms were to be quaternized. This would, of course, require an initial alkylation step.
While no specific skeletal rearrangements of this compound have been reported, the general field of organic chemistry is rich with examples of such transformations in structurally related compounds. Further experimental investigation would be necessary to determine if this compound can be induced to undergo novel skeletal reorganizations.
Ethyl 2,2 Dimorpholinoacetate As a Versatile Synthetic Building Block
Precursor for Complex Heterocyclic and Polycyclic Systems
The inherent structure of ethyl 2,2-dimorpholinoacetate, possessing both nucleophilic (via the morpholine (B109124) nitrogen atoms) and electrophilic (via the ester carbonyl) centers, as well as a reactive C-H bond adjacent to the ester, suggests its suitability as a precursor for a variety of heterocyclic and polycyclic systems.
Synthesis of Fused Pyranones, Pyrimidinones, and Other Related Heterocycles
While direct, published syntheses of fused pyranones using this compound are not readily found, the general reactivity of related compounds provides a basis for its potential application. For instance, the synthesis of pyrimidinone-containing bisheteroarenes has been achieved through the reaction of active methylene (B1212753) compounds with nitrogen-containing precursors like amidines or thiourea. rsc.org In principle, this compound could serve as a synthon for a glyoxylate-derived component in similar multi-component reactions.
The construction of pyrimidinone rings often involves the condensation of a compound containing a urea (B33335) or amidine moiety with a 1,3-dicarbonyl compound or its equivalent. The "aminal" nature of this compound suggests that under acidic conditions, it could generate an electrophilic species reactive towards suitable nucleophiles, paving the way for the assembly of such heterocyclic cores.
A plausible, though underexplored, synthetic route could involve the reaction of this compound with a compound possessing two nucleophilic sites, such as a β-enaminone or a 1,3-dicarbonyl compound in the presence of an ammonia (B1221849) source. This could lead to the formation of a dihydropyrimidine (B8664642) intermediate, which could then be oxidized to the corresponding pyrimidinone.
Construction of Macrocyclic and Oligomeric Structures
The bifunctional nature of this compound, with its two morpholine units, presents it as a candidate for the synthesis of macrocyclic and oligomeric structures. The morpholine nitrogen atoms can act as nucleophilic handles for reactions with electrophilic linkers.
For example, reaction with a diacyl chloride or a diisocyanate could, in principle, lead to the formation of macrocycles or linear oligomers. The success of such reactions would be highly dependent on the reaction conditions, with high dilution favoring macrocyclization over polymerization.
Table 1: Potential Reactions for Macrocycle and Oligomer Synthesis
| Reactant A | Reactant B (Linker) | Potential Product |
| This compound | Diacyl Chloride | Macrocyclic Diamide / Polyamide |
| This compound | Diisocyanate | Macrocyclic Diurea / Polyurea |
| This compound | Dihalide | Macrocyclic Dication / Polymeric Quaternary Ammonium (B1175870) Salt |
It is important to note that these are hypothetical applications based on the compound's structure, as specific examples are not prevalent in the current body of scientific literature.
Application in Multi-Step Organic Syntheses
The efficiency of modern organic synthesis often relies on the use of cascade or domino reactions, where multiple bond-forming events occur in a single pot. The functional group array of this compound makes it a potential substrate for such processes.
Cascade and Domino Reactions for Efficiency
Cascade reactions initiated by the formation of an electrophilic intermediate from this compound could be envisioned. For example, under Lewis or Brønsted acid catalysis, the loss of a morpholine moiety could generate a reactive N-acyliminium ion or a related electrophilic species. This intermediate could then participate in a series of intramolecular or intermolecular reactions with suitably positioned nucleophiles to build complex molecular frameworks in a single operation.
While specific examples involving this compound in cascade reactions are not documented, the concept is well-established with related compounds. For instance, cascade reactions involving enzyme and small molecule catalysts have been shown to be powerful tools in organic synthesis. princeton.edu
Role in the Total Synthesis of Complex Molecular Architectures (non-biological focus)
The application of this compound as a key building block in the total synthesis of complex, non-biological molecules remains an area ripe for exploration. Its potential to introduce a functionalized two-carbon unit with latent reactivity makes it an intriguing, yet underexploited, tool for synthetic chemists.
Potential Applications in Polymer Chemistry (e.g., as a monomer or initiator)
The presence of two secondary amine functionalities within the morpholine rings suggests that this compound could potentially act as a monomer in step-growth polymerization reactions. For instance, condensation with dicarboxylic acids or their derivatives could lead to the formation of polyamides.
Furthermore, the nitrogen atoms could potentially initiate the ring-opening polymerization of certain cyclic monomers, such as lactones or epoxides, although this application is purely speculative at this point. The ester functionality also offers a site for further modification of a resulting polymer.
Table 2: Hypothetical Polymerization Applications
| Polymerization Type | Role of this compound | Co-monomer | Potential Polymer Type |
| Step-growth Polymerization | Monomer | Dicarboxylic Acid | Polyamide |
| Step-growth Polymerization | Monomer | Diisocyanate | Polyurea |
| Ring-Opening Polymerization | Initiator | Lactone | Polyester |
Exploration of Material Science Applications
A comprehensive review of scientific literature and patent databases reveals a notable absence of research dedicated to the application of this compound in the fields of material science, including organic electronics and optoelectronics. While the molecular structure of this compound, featuring two morpholine rings and an ethyl acetate (B1210297) group, suggests potential for coordination chemistry and as a precursor for more complex molecules, its specific utility in the development of new materials remains unexplored in the public domain.
Searches for its application in creating polymers, organic semiconductors, or photoactive materials have not yielded any specific studies. The current body of scientific knowledge appears to be focused on other derivatives and analogous compounds for these purposes. For instance, related families of compounds such as metal alkanoates have been investigated for their role as precursors in materials science. researchgate.net However, direct evidence linking this compound to such applications is not available.
Similarly, the synthesis of novel materials often involves compounds with specific functional groups that can be readily polymerized or that exhibit desired electronic properties. While the morpholine moieties in this compound could potentially be functionalized, there are no published reports of this being carried out for the creation of new materials for organic electronics or optoelectronics. Research in these areas tends to focus on compounds with established performance characteristics and synthetic accessibility.
Structure Property Relationship Studies in Ethyl 2,2 Dimorpholinoacetate Derivatives
Systematic Modification of the Ethyl Ester Group and its Influence on Reactivity
While specific research on the systematic modification of the ethyl ester in ethyl 2,2-dimorpholinoacetate is not extensively documented in publicly available literature, established principles of organic chemistry allow for a predictive analysis of its influence on reactivity. The ethyl ester moiety is a primary site for reactions such as hydrolysis and transesterification.
The reactivity of the carbonyl group in the ester is influenced by both the steric and electronic nature of the alcohol-derived portion (the ethyl group).
Steric Effects: Modifying the ethyl group to a bulkier alkyl group, such as tert-butyl, would significantly hinder the approach of nucleophiles to the carbonyl carbon. This would decrease the rate of both acid- and base-catalyzed hydrolysis. Conversely, replacing the ethyl group with a smaller methyl group might slightly increase the reaction rate.
Electronic Effects: Replacing the ethyl group with an electron-withdrawing group, such as a 2,2,2-trifluoroethyl group, would increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This would enhance the rate of hydrolysis and transesterification.
Table 1: Predicted Influence of Ester Group Modification on the Reactivity of 2,2-Dimorpholinoacetate Derivatives
| Ester Group (R in -COOR) | Steric Hindrance | Electronic Effect | Predicted Relative Rate of Hydrolysis |
| Methyl (-CH₃) | Low | Weakly donating | Baseline |
| Ethyl (-CH₂CH₃) | Moderate | Weakly donating | Reference |
| Isopropyl (-CH(CH₃)₂) | High | Donating | Slower |
| tert-Butyl (-C(CH₃)₃) | Very High | Donating | Much Slower |
| Benzyl (B1604629) (-CH₂Ph) | Moderate | Weakly withdrawing (inductive) | Faster |
| 2,2,2-Trifluoroethyl (-CH₂CF₃) | Moderate | Strongly withdrawing | Much Faster |
Substituent Effects on the Morpholine (B109124) Rings and Their Impact on Molecular Properties
Influence on Basicity and Solubility: The nitrogen atoms in the morpholine rings give the molecule its basic character. The presence of the oxygen atom in the morpholine ring typically lowers the pKa compared to simpler cyclic amines, which can be beneficial for aqueous solubility at physiological pH. nih.gov Adding electron-donating groups (e.g., methyl) to the carbon backbone of the morpholine rings would slightly increase the basicity of the nitrogen atoms. Conversely, electron-withdrawing groups (e.g., fluorine) would decrease their basicity. These changes in basicity directly impact the molecule's solubility in aqueous media and its ability to form salts.
Impact on Conformation and Binding: Substituents can introduce conformational rigidity. For example, introducing a methyl group can create a preference for a specific chair conformation of the morpholine ring. nih.gov This conformational locking can be crucial for optimizing interactions with biological targets, such as enzymes or receptors, by pre-organizing the molecule into a bioactive conformation. In drug discovery, adding substituents to a morpholine ring is a strategy used to improve binding affinity and selectivity for a target protein. nih.gov
Table 2: Predicted Effects of Hypothetical Substituents on the Morpholine Rings
| Substituent | Position on Ring | Predicted Effect on Basicity (pKa) | Predicted Effect on Lipophilicity (logP) | Potential Conformational Impact |
| Methyl (-CH₃) | C3 or C5 | Increase | Increase | May introduce axial/equatorial preference |
| Hydroxyl (-OH) | C3 or C5 | Decrease | Decrease | Introduces H-bond donor/acceptor site |
| Phenyl (-Ph) | N4 (if modified) | Decrease | Significant Increase | Introduces significant steric bulk |
| Fluoro (-F) | C3 or C5 | Decrease | Slight Increase | Minimal steric impact |
Influence of Stereochemistry on Molecular Conformation and Reactivity (if applicable)
Stereochemistry is a critical aspect of the structure of this compound. The central carbon atom (C2) is bonded to four different groups: a hydrogen atom, an ethyl carboxylate group, and two morpholino groups. This makes the C2 carbon a chiral center.
Consequently, the molecule exists as a pair of enantiomers, (R)-ethyl 2,2-dimorpholinoacetate and (S)-ethyl 2,2-dimorpholinoacetate. These enantiomers are non-superimposable mirror images of each other. While they have identical physical properties such as melting point and boiling point, they will rotate plane-polarized light in equal but opposite directions.
The most significant impact of this chirality would be observed in its interactions with other chiral environments, particularly in a biological context.
Differential Biological Activity: Enantiomers often exhibit different pharmacological activities because biological systems, such as enzymes and receptors, are themselves chiral. One enantiomer may bind to a target with high affinity, while the other may bind weakly or not at all. In some cases, one enantiomer can be responsible for the therapeutic effect while the other is inactive or may even cause undesirable side effects. Research on other chiral molecules containing heterocyclic rings has demonstrated that a change in stereochemistry can lead to a significant difference in biological potency. acs.org
Asymmetric Synthesis and Reactivity: The synthesis of a single enantiomer (enantioselective synthesis) would require the use of chiral catalysts or starting materials. Furthermore, the reactivity of the enantiomers could differ in reactions involving other chiral reagents.
Correlations between Specific Structural Features and Advanced Spectroscopic Signatures
The structure of this compound and its derivatives can be elucidated and confirmed using various spectroscopic techniques. Specific structural features have predictable spectroscopic signatures.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a triplet and a quartet for the ethyl ester protons. The protons on the morpholine rings would likely appear as complex multiplets. The unique proton on the central chiral carbon (C2-H) would appear as a singlet, and its chemical shift would be sensitive to the electronic environment.
¹³C NMR Spectroscopy: The carbon NMR would show distinct signals for the carbonyl carbon of the ester (~170 ppm), the central chiral carbon (C2), and the carbons of the ethyl group and the morpholine rings.
Infrared (IR) Spectroscopy: A strong absorption band around 1730-1750 cm⁻¹ would be characteristic of the C=O stretch of the ester. C-N and C-O stretching vibrations from the morpholine rings would also be present.
Mass Spectrometry: The molecular ion peak in a mass spectrum would confirm the molecular weight. Fragmentation patterns would likely involve the loss of the ethoxy group or cleavage of the morpholine rings.
Modifications to the structure would lead to predictable shifts in these spectra. For example, substituting the morpholine ring with an electron-withdrawing group would cause a downfield shift (to a higher ppm value) for the signals of nearby protons in the ¹H NMR spectrum.
Table 3: Predicted Spectroscopic Signatures for this compound
| Functional Group | Technique | Expected Signature / Chemical Shift | Effect of Structural Modification |
| Ester C=O | IR | Strong absorption at ~1740 cm⁻¹ | Shift to higher frequency with electron-withdrawing groups on ester alkyl chain. |
| Ester C=O | ¹³C NMR | ~170 ppm | Minor shifts based on ester alkyl group. |
| Ethyl Group (-CH₂CH₃) | ¹H NMR | Quartet (~4.2 ppm) and Triplet (~1.3 ppm) | Chemical shifts will change if the ester is modified. |
| Central C-H | ¹H NMR | Singlet, ~4.0-4.5 ppm | Shift downfield with electron-withdrawing groups on morpholine rings. |
| Morpholine N-CH ₂ | ¹H NMR | Multiplet, ~2.5-2.8 ppm | Shift downfield with electron-withdrawing substituents on the ring. |
| Morpholine O-CH ₂ | ¹H NMR | Multiplet, ~3.6-3.8 ppm | Shift downfield with electron-withdrawing substituents on the ring. |
Conclusion and Future Research Directions for Ethyl 2,2 Dimorpholinoacetate
Summary of Key Research Avenues and Potential Discoveries
The unique structure of Ethyl 2,2-dimorpholinoacetate, combining the dual nucleophilic and basic sites of the morpholine (B109124) moieties with the electrophilic and modifiable ethyl ester group, opens up several key research avenues. Future studies could focus on its utility as a complexing agent, a specialized solvent, or a core scaffold for the synthesis of more complex heterocyclic systems. The presence of multiple heteroatoms suggests its potential as a ligand for metal catalysts or as an organocatalyst itself. Discoveries in this area could lead to new catalytic systems with unique reactivity and selectivity, driven by the specific steric and electronic properties conferred by the two morpholine units.
Identification of Unexplored Synthetic Transformations and Novel Derivatives
The synthetic potential of this compound is largely untapped. The ethyl ester functionality serves as a versatile handle for a range of chemical modifications. Hydrolysis to the corresponding carboxylic acid, transesterification with various alcohols, or amidation could yield a library of new derivatives with tailored properties. Furthermore, the morpholine nitrogen atoms, while possessing some steric hindrance, could potentially undergo reactions such as quaternization or coordination with metal centers. More complex transformations could involve using the entire molecule as a building block in multicomponent reactions to construct novel, larger heterocyclic frameworks.
The table below outlines some potential unexplored synthetic transformations and the resulting novel derivatives that could be targeted in future research.
| Synthetic Transformation | Reactant(s) | Potential Novel Derivative Class | Rationale / Potential Utility |
|---|---|---|---|
| Hydrolysis | H₂O, Acid/Base catalyst | 2,2-dimorpholinoacetic acid | A key intermediate for further functionalization, potential as a bidentate ligand. |
| Transesterification | Various alcohols (e.g., benzyl (B1604629) alcohol, polyethylene (B3416737) glycol) | Novel 2,2-dimorpholinoacetate esters | Tailoring solubility, reactivity, and physical properties. |
| Amidation | Primary/Secondary amines | 2,2-dimorpholinoacetamides | Creation of robust amide linkages for materials science or as ligands. |
| Reduction | Reducing agents (e.g., LiAlH₄) | 2,2-dimorpholinoethanol | Access to a novel amino alcohol with potential catalytic applications. |
| Metal Coordination | Metal salts (e.g., Pd, Ru, Cu) | Metal-Ethyl 2,2-dimorpholinoacetate complexes | Exploration of new catalysts or functional materials. |
Challenges and Opportunities in Advanced Spectroscopic and Computational Analysis
The conformational flexibility of this compound presents both a challenge and an opportunity for advanced spectroscopic and computational analysis. The morpholine ring itself is known to exist in different conformations, such as chair and boat forms, with the equatorial chair conformer being predominant in the pure liquid state. acs.orgresearchgate.net The presence of two such rings, connected to a flexible ester chain, creates a complex potential energy surface with numerous possible conformers.
Challenges:
Spectroscopic Congestion: Standard spectroscopic techniques like NMR and IR may yield broad or overlapping signals due to the equilibrium between multiple conformers, making unambiguous structure elucidation difficult. acs.org
Conformational Complexity: The large number of rotatable bonds makes a comprehensive computational scan of all possible conformations computationally expensive.
Opportunities:
Advanced Spectroscopy: High-resolution techniques such as vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy could be employed to probe the distinct vibrational spectra of individual conformers. acs.orgresearchgate.net This could provide precise insights into the conformational preferences and the subtle energetic differences between them.
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict the optimized geometry, relative energies of different conformers, and theoretical spectroscopic data (NMR, IR) to aid in the interpretation of experimental results. nih.gov Such studies have been successfully applied to other morpholine-containing compounds to understand their structure and reactivity. nih.govresearchgate.net
The following table summarizes potential advanced analytical techniques and their application to this molecule.
| Technique | Potential Application to this compound | Reference for Related Compounds |
|---|---|---|
| VUV-MATI Spectroscopy | Precise determination of conformational structures and their relative energies. | acs.org |
| Raman Spectroscopy | Analysis of conformational distribution in different media (e.g., pure liquid vs. aqueous solution). | researchgate.net |
| Density Functional Theory (DFT) | Calculation of optimized molecular geometry, bond distances/angles, and theoretical NMR/IR spectra for comparison with experimental data. | nih.gov |
| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior and conformational changes of the molecule over time in different solvent environments. | nih.govresearchgate.net |
Potential for Novel Applications in Chemical Science (excluding biomedical and clinical)
Excluding biomedical applications, the structure of this compound suggests several potential uses in broader chemical science.
Organocatalysis: The presence of two tertiary amine groups could allow it to function as a base or nucleophilic catalyst in various organic transformations.
Coordination Chemistry: The four heteroatoms (two nitrogen, two oxygen from the morpholine rings) plus the ester oxygens make it a potential multidentate ligand for a variety of metal ions. The resulting metal complexes could have interesting catalytic or material properties.
Specialized Solvents: N-Methylmorpholine-N-oxide is used as a co-oxidant and a highly polar solvent. researchgate.net this compound, being a highly polar and functionalized molecule, could be investigated as a specialized solvent or as an additive in mechanochemical synthesis, where liquid additives can direct the formation of different crystal structures. acs.org
Synthetic Building Block: The compound can serve as a scaffold for the synthesis of more elaborate molecules. For instance, it could be a precursor for creating novel macrocycles or cage-like structures.
Directions in Sustainable and Green Chemical Synthesis of Related Compounds
The principles of green chemistry are paramount in modern synthetic chemistry. Future work on this compound and related compounds should prioritize sustainable synthetic routes.
Greener Synthesis of Morpholines: Traditional methods for synthesizing the morpholine ring often involve multiple steps and hazardous reagents. chemrxiv.org Recent advancements have demonstrated greener alternatives, such as the one or two-step conversion of 1,2-amino alcohols using inexpensive and less toxic reagents like ethylene (B1197577) sulfate (B86663) and tBuOK. organic-chemistry.orgnih.govchemrxiv.org This redox-neutral process offers high yields and reduces waste. chemrxiv.org
Sustainable Synthesis of α-Amino Esters: Research into the synthesis of α-amino esters has also yielded greener methods. These include catalyst-free aza-Michael additions in water, ultrasound-assisted synthesis, and the use of organocatalysis to create enantiomerically pure products. benthamdirect.comacs.orgresearchgate.net Biocatalytic methods, using engineered enzymes to perform C-H amination, represent a frontier in the green synthesis of these valuable compounds. nih.gov
Atom Economy and Solvent Choice: Future synthetic strategies for this compound should aim for high atom economy, minimizing the formation of byproducts. The use of greener solvents, or even solvent-free conditions, should be a primary consideration. For example, ultrasound-assisted, catalyst-free synthesis of related compounds has been achieved in aqueous media. benthamdirect.com
The table below compares traditional and potential green approaches for the synthesis of key structural motifs present in this compound.
| Structural Motif | Traditional Synthetic Approach | Potential Green/Sustainable Alternative | Reference for Green Method |
|---|---|---|---|
| Morpholine Ring | Annulation of 1,2-amino alcohols with chloroacetyl chloride followed by reduction. | One or two-step redox-neutral protocol using ethylene sulfate and tBuOK. | chemrxiv.orgorganic-chemistry.orgnih.gov |
| α-Amino Ester | Multi-step processes often involving protecting groups and hazardous reagents. | Ultrasound-assisted catalyst-free synthesis in water; organocatalytic asymmetric synthesis; biocatalytic C-H amination. | benthamdirect.comacs.orgnih.gov |
| Esterification | Classical Fischer esterification using excess alcohol and strong acid catalyst. | Enzyme-catalyzed esterification; use of solid acid catalysts that can be easily recovered and reused. | N/A |
Q & A
Q. What are the established synthetic routes for Ethyl 2,2-dimorpholinoacetate, and how can reaction conditions be optimized for academic-scale production?
- Methodological Answer : A common approach involves nucleophilic substitution reactions using morpholine and ethyl α-haloacetates. For optimization, systematically vary catalysts (e.g., Ni-based catalysts for cross-coupling ), solvents (polar aprotic solvents like 1,4-dioxane), and temperatures (reflux at 80–100°C). Monitor progress via TLC or GC-MS. Post-reaction, isolate the product using ice-water quenching, filtration, and recrystallization (ethanol is effective for analogous esters ). Yield improvements may require inert atmospheres or molecular sieves to control moisture .
Q. Which spectroscopic techniques (NMR, IR, MS) are critical for confirming the structure of this compound, and what characteristic signals should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Prioritize signals for the ester group (e.g., δ ~4.2 ppm for –OCH₂CH₃ and δ ~1.3 ppm for –CH₃ in ethyl groups) and morpholine protons (δ ~3.6–2.4 ppm for N–CH₂) .
- IR : Confirm ester C=O stretching (~1740 cm⁻¹) and morpholine C–N vibrations (~1100 cm⁻¹).
- MS : Look for molecular ion peaks (M⁺) matching the molecular formula (C₁₀H₁₈N₂O₃) and fragmentation patterns consistent with ester cleavage.
Q. How should researchers assess the purity of this compound, and what chromatographic methods are recommended for academic validation?
- Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) or GC with a polar stationary phase (e.g., DB-WAX). Compare retention times with authentic standards. For impurities <1%, employ mass spectrometry-coupled methods (LC-MS/GC-MS) . Quantify residual solvents (e.g., 1,4-dioxane) via headspace GC.
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Replicate studies under standardized conditions (e.g., fixed concentrations, solvent systems, and cell lines).
- Use orthogonal assays (e.g., ABTS/DPPH for antioxidant activity and enzyme inhibition assays for target validation).
- Apply statistical rigor (p < 0.05, n ≥ 3 replicates) and report confidence intervals to address variability .
Q. How can computational modeling (e.g., DFT, molecular docking) be integrated with experimental data to study the reaction mechanisms of this compound in nucleophilic reactions?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to map transition states and activation energies for morpholine substitution.
- Validate docking predictions (e.g., binding affinity with β₂-adrenergic receptors ) against experimental IC₅₀ values.
- Cross-reference computed spectroscopic data (IR/NMR) with empirical results to confirm intermediate structures.
Q. What are the methodological considerations for designing structure-activity relationship (SAR) studies on this compound analogs to explore pharmacological potential?
- Methodological Answer :
- Synthesize analogs with systematic substitutions (e.g., halogens at the phenyl ring, ester group modifications).
- Test in vitro bioactivity (e.g., antioxidant capacity via ferrozine assays , cytotoxicity via MTT assays).
- Correlate electronic (Hammett σ values) and steric parameters (Taft indices) with activity trends.
Q. How can researchers address stability challenges when handling this compound in aqueous or protic solvent systems?
- Methodological Answer :
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Use stabilizing agents (e.g., antioxidants like Trolox ) in buffer systems.
- Store samples under inert gas (N₂/Ar) in amber vials at –20°C to minimize hydrolysis.
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
